
1-(3-Ethoxyphenyl)ethanone
Overview
Description
“1-(3-Ethoxyphenyl)ethanone” is a chemical compound with the CAS Number: 52600-91-6 . It has a molecular weight of 164.2 . The IUPAC name for this compound is 1-(3-ethoxyphenyl)ethanone . It is typically stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “1-(3-Ethoxyphenyl)ethanone” is represented by the InChI code: 1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“1-(3-Ethoxyphenyl)ethanone” is a liquid at room temperature . It has a molecular weight of 164.2 . .
Scientific Research Applications
Pharmacology: Potential Therapeutic Agent
1-(3-Ethoxyphenyl)ethanone: has been explored for its potential therapeutic applications. While specific studies on this compound are limited, structurally related compounds have shown a variety of pharmacological properties. For instance, compounds like apocynin, which are structurally related to 1-(3-Ethoxyphenyl)ethanone , have been studied for their anti-inflammatory capabilities . This suggests that 1-(3-Ethoxyphenyl)ethanone could be a candidate for further pharmacological research, potentially leading to the development of new therapeutic agents.
Organic Synthesis: Intermediate for Phenol Derivatives
In organic synthesis, 1-(3-Ethoxyphenyl)ethanone can serve as an intermediate for the synthesis of phenol derivatives. Phenols are important in the synthesis of various compounds, including polymers and pharmaceuticals . The ethoxy group in 1-(3-Ethoxyphenyl)ethanone could undergo further transformations, making it a versatile building block in synthetic chemistry.
Material Science: Precursor for Advanced Materials
The compound’s potential role in material science stems from its use as a precursor for the synthesis of advanced materials. Its molecular structure could be utilized in the development of new polymers or coatings with specific properties, such as enhanced durability or chemical resistance .
Analytical Chemistry: Chromatographic Studies
1-(3-Ethoxyphenyl)ethanone: may be used in analytical chemistry for chromatographic studies. Its distinct chemical properties could make it suitable as a standard or reference compound in the calibration of analytical instruments, aiding in the detection and quantification of similar compounds .
Biochemistry: Investigating Metabolic Pathways
Although direct applications in biochemistry are not well-documented for 1-(3-Ethoxyphenyl)ethanone , related compounds have been used to investigate metabolic pathways. For example, indole derivatives, which share some structural similarities, have been studied for their role in various biological processes . This suggests that 1-(3-Ethoxyphenyl)ethanone could be used in biochemical research to study enzyme-catalyzed reactions or metabolic pathways.
Environmental Research: Degradation Studies
In environmental research, 1-(3-Ethoxyphenyl)ethanone could be studied for its degradation products and environmental fate. Understanding how this compound breaks down in different environmental conditions can provide insights into its long-term ecological impact and help in assessing its safety as a chemical intermediate .
Safety And Hazards
The safety data sheet for a similar compound, “1-(3-phenoxyphenyl)ethanone”, suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing the dust, fume, gas, mist, vapors, or spray. After handling, one should wash thoroughly. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-ethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWWFEHTGUJEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396181 | |
| Record name | 1-(3-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)ethanone | |
CAS RN |
52600-91-6 | |
| Record name | 1-(3-Ethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52600-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-ethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


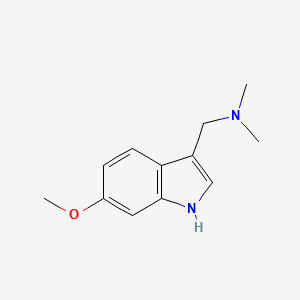



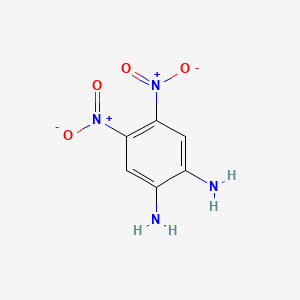
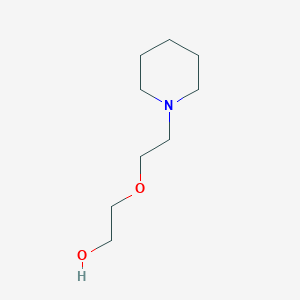

![N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1587648.png)



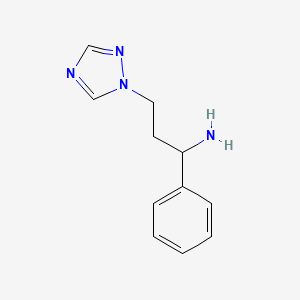
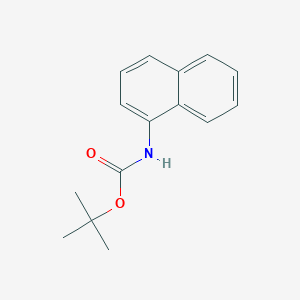
![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)